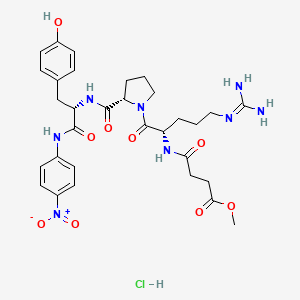
Ac-SVVVRT-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-SVVVRT-NH2 is a synthetic peptide known for its role as a modulator of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). This compound has garnered attention due to its ability to modulate the activity of the human PGC-1α promoter, which is crucial in regulating energy metabolism and mitochondrial biogenesis .
Méthodes De Préparation
The synthesis of Ac-SVVVRT-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Detachment of the peptide from the resin.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Analyse Des Réactions Chimiques
Ac-SVVVRT-NH2 primarily undergoes reactions typical of peptides, including:
Oxidation: Can occur at methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced.
Substitution: Amino acid residues can be substituted to create analogs.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide.
Reducing agents: Dithiothreitol (DTT).
Substitution reagents: Various amino acid derivatives.
The major products formed from these reactions depend on the specific modifications made to the peptide sequence .
Applications De Recherche Scientifique
Ac-SVVVRT-NH2 has several scientific research applications, including:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Investigates the role of PGC-1α in cellular metabolism and energy homeostasis.
Medicine: Potential therapeutic applications in diseases related to mitochondrial dysfunction and metabolic disorders.
Industry: Utilized in the development of research tools and assays for studying metabolic pathways
Mécanisme D'action
Ac-SVVVRT-NH2 exerts its effects by modulating the activity of the human PGC-1α promoter. This modulation leads to an increase in PGC-1α mRNA levels and the accumulation of intracellular lipids in subcutaneous human adipocytes. The molecular targets and pathways involved include the PGC-1α signaling pathway, which plays a critical role in regulating mitochondrial biogenesis and energy metabolism .
Comparaison Avec Des Composés Similaires
Ac-SVVVRT-NH2 is unique in its specific modulation of the PGC-1α promoter. Similar compounds include:
SR-18292: A PGC-1α inhibitor that increases PGC-1α acetylation and suppresses gluconeogenic gene expression.
ZLN005: A potent activator of PGC-1α.
D-Mannitol: Enhances brown fat formation and improves insulin effect through PGC-1α activation.
Mogroside VI B: Activates PGC-1α transcription.
These compounds highlight the diverse ways in which PGC-1α can be modulated, with this compound standing out for its specific promoter activity modulation .
Propriétés
Formule moléculaire |
C30H56N10O9 |
|---|---|
Poids moléculaire |
700.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C30H56N10O9/c1-13(2)20(27(47)36-18(10-9-11-34-30(32)33)25(45)40-23(16(7)42)24(31)44)38-29(49)22(15(5)6)39-28(48)21(14(3)4)37-26(46)19(12-41)35-17(8)43/h13-16,18-23,41-42H,9-12H2,1-8H3,(H2,31,44)(H,35,43)(H,36,47)(H,37,46)(H,38,49)(H,39,48)(H,40,45)(H4,32,33,34)/t16-,18+,19+,20+,21+,22+,23+/m1/s1 |
Clé InChI |
CUOVGJYWDCHHTD-JAAOUQFMSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CO)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)


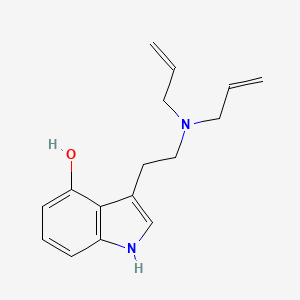

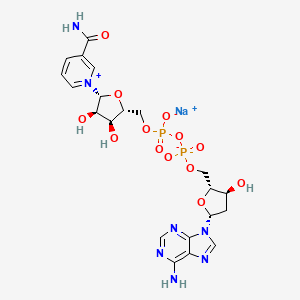

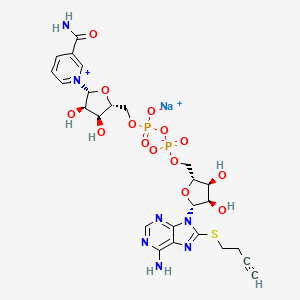
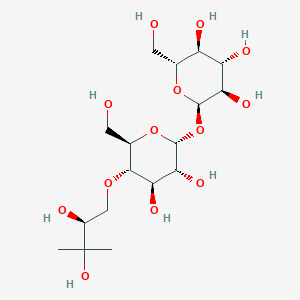

![(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-17-(2H-triazol-4-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10855569.png)


